molecular formula C16H18ClN3O4S B5106173 5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide

5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide

Cat. No.: B5106173
M. Wt: 383.9 g/mol
InChI Key: IALSQIDWWOJIRS-UHFFFAOYSA-N
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Description

5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group, a propyl chain, and a sulfamoyl group attached to a chloropyridine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized by chlorination of pyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfamoylation: The chloropyridine intermediate undergoes sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The sulfamoylated chloropyridine is then coupled with 2-methoxy-N-propylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong hydrogen bonds with active site residues, while the chloropyridine and methoxy groups can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the propyl chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a versatile and valuable compound for various applications.

Properties

IUPAC Name

5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-3-8-19-16(21)12-10-11(6-7-14(12)24-2)25(22,23)20-13-5-4-9-18-15(13)17/h4-7,9-10,20H,3,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALSQIDWWOJIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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